3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide
Description
This compound belongs to the quinazoline-4(3H)-one carboxamide class, characterized by a bicyclic quinazolinone core substituted at positions 2, 3, and 6. Key structural features include:
- Position 2: A morpholine ring, enhancing solubility via its polar oxygen and nitrogen atoms.
- Position 7: An N-(2-phenylethyl)carboxamide, which may influence target binding and pharmacokinetics through hydrogen bonding and hydrophobic effects.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-morpholin-4-yl-4-oxo-N-(2-phenylethyl)quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-2-37-24-11-9-23(10-12-24)33-28(35)25-13-8-22(27(34)30-15-14-21-6-4-3-5-7-21)20-26(25)31-29(33)32-16-18-36-19-17-32/h3-13,20H,2,14-19H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTLEEWPRMHOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)N=C2N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The synthesis begins with the formation of the quinazoline core through the cyclization of appropriate precursors.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Functional Group Modifications: The ethoxyphenyl and phenethyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Position 2 Modifications
- Morpholin-4-yl (Target Compound) : The morpholine ring’s electron-rich nitrogen and oxygen atoms likely improve aqueous solubility compared to thioether-linked substituents (e.g., 2-chlorobenzylthio in Compound 8 ). This substitution may reduce metabolic instability associated with sulfur-containing groups.
Position 3 Modifications
Position 7 Modifications
- This substitution is critical for modulating blood-brain barrier penetration or receptor selectivity.
Biological Activity
The compound 3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide is a derivative of quinazoline that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes functional groups such as an ethoxy group, a morpholine ring, and a carboxamide moiety, which are critical for its biological activity.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this quinazoline derivative exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, studies have shown that quinazoline derivatives can inhibit COX-2 with varying efficacy depending on their structural modifications.
| Compound | COX-2 Inhibition (%) at 20 μM |
|---|---|
| Compound A | 47.1% |
| Compound B | 35.0% |
| This compound | TBD |
The exact percentage inhibition for the compound is yet to be established but is anticipated to be significant based on structural similarities.
2. Anticancer Activity
Several studies have evaluated the anticancer potential of quinazoline derivatives. The mechanisms often involve apoptosis induction and cell cycle arrest in various cancer cell lines. For example:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results: Compounds demonstrated IC50 values ranging from 10 µM to 30 µM against these cell lines.
A notable study found that derivatives with morpholine rings showed enhanced cytotoxicity compared to their non-morpholine counterparts, suggesting that the morpholine moiety may play a crucial role in enhancing biological activity.
The proposed mechanism of action for this compound includes:
- Inhibition of COX enzymes leading to reduced prostaglandin synthesis.
- Induction of apoptosis via mitochondrial pathways.
- Modulation of signaling pathways involved in cell proliferation and survival.
Study 1: Synthesis and Evaluation of Quinazoline Derivatives
A recent study synthesized various quinazoline derivatives and evaluated their biological activities. The results indicated that modifications at the phenyl and morpholine positions significantly affected their inhibitory effects on COX enzymes and cytotoxicity against cancer cells.
Study 2: Structure-Activity Relationship (SAR)
An SAR analysis revealed that the presence of electron-donating groups on the phenyl ring enhances COX inhibition, while bulky substituents may hinder binding affinity. This insight is crucial for optimizing the design of new derivatives with improved efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
